molecular formula C8H12N2OS B13079641 (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide

(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide

Cat. No.: B13079641
M. Wt: 184.26 g/mol
InChI Key: QTGVGSQOBJQZAD-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide is an organic compound that features an amino group, a thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthiophene and ®-3-aminopropanoic acid.

    Formation of Intermediate: The 2-methylthiophene is subjected to a halogenation reaction to introduce a halogen atom at the 3-position, forming 3-halo-2-methylthiophene.

    Coupling Reaction: The intermediate is then coupled with ®-3-aminopropanoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Interacting with the active sites of enzymes, thereby inhibiting or modulating their activity.

    Pathway Modulation: Affecting specific biochemical pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-phenylpropanamide: Similar structure but with a phenyl group instead of a thiophene ring.

    (3R)-3-Amino-3-(2-thienyl)propanamide: Similar structure with a thiophene ring but without the methyl group.

Uniqueness

(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide is unique due to the presence of the 2-methylthiophene ring, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methylthiophen-3-yl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)/t7-/m1/s1

InChI Key

QTGVGSQOBJQZAD-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CS1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=C(C=CS1)C(CC(=O)N)N

Origin of Product

United States

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